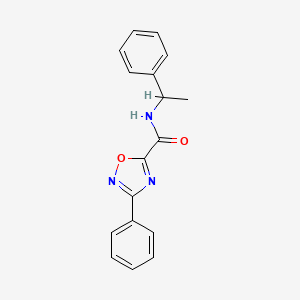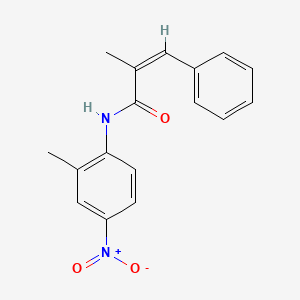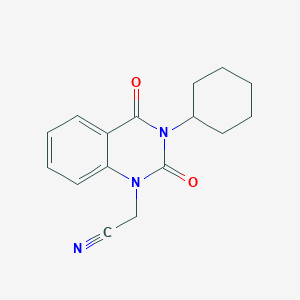
3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is a compound that has been widely studied for its potential use in scientific research. It is a member of the oxadiazole family of compounds, which are known for their diverse range of biological activities. In
Mecanismo De Acción
The mechanism of action of 3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer and inflammation. Specifically, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in these processes.
Biochemical and Physiological Effects
In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide in lab experiments is its relatively low toxicity. Studies have shown that this compound is generally well-tolerated in animal models, with few adverse effects. However, one limitation of using this compound is its relatively low solubility in water, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on 3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide. One area of interest is its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Another potential direction is the development of more potent analogs of this compound, which may have improved anti-cancer and anti-inflammatory properties. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential for use in clinical settings.
Métodos De Síntesis
The synthesis of 3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 1-phenylethylamine with 2-amino-2-phenylacetic acid, followed by cyclization with phosphorous oxychloride and sodium azide. This method has been described in detail in several scientific papers and has been shown to yield high purity and yield of the desired compound.
Aplicaciones Científicas De Investigación
3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Several studies have shown that this compound has anti-cancer properties, including the ability to induce apoptosis in cancer cells.
In addition to its potential as a cancer therapeutic, this compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12(13-8-4-2-5-9-13)18-16(21)17-19-15(20-22-17)14-10-6-3-7-11-14/h2-12H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQOYZCACFVJAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B5416627.png)
![ethyl 1-[4-(3-chlorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5416629.png)

![6-[(4-morpholin-4-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl)carbonyl]pyridazin-3(2H)-one](/img/structure/B5416639.png)
![4-{2-(benzoylamino)-3-oxo-3-[(1,1,3,3-tetramethylbutyl)amino]-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5416665.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5416679.png)
![methyl 3-[(cyclohexylcarbonyl)amino]-2-methylbenzoate](/img/structure/B5416683.png)

![(2R*,3S*,6R*)-5-(cyclopropylacetyl)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5416696.png)
![N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5416698.png)
![7-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5416701.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5416712.png)
![5-fluoro-2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B5416729.png)
![(3R*,4R*)-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5416730.png)